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Introduction
Labradimil, also known as RMP-7 and Cereport, is a synthetic peptide analog of bradykinin. It

functions as a potent and selective agonist for the bradykinin B2 receptor, which is

constitutively expressed on endothelial cells.[1][2] This targeted action makes Labradimil a
significant subject of investigation, particularly for its ability to transiently increase the

permeability of endothelial barriers, most notably the blood-brain barrier (BBB). In vitro studies

have been instrumental in elucidating the molecular mechanisms underpinning Labradimil's
effects on endothelial cell function. These studies have demonstrated that Labradimil initiates

typical bradykinin-like second messenger systems, including increases in intracellular calcium

and phosphatidylinositol turnover.[1] This technical guide provides a comprehensive overview

of the in vitro effects of Labradimil and its parent molecule, bradykinin, on endothelial cells,

presenting key quantitative data, detailed experimental protocols, and visual representations of

the underlying signaling pathways.

Endothelial Permeability and Tight Junction
Modulation
A primary and well-documented in vitro effect of bradykinin B2 receptor agonists like

Labradimil is the transient increase in endothelial permeability. This is achieved through the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b1674209?utm_src=pdf-interest
https://www.benchchem.com/product/b1674209?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11286321/
https://pubmed.ncbi.nlm.nih.gov/8912895/
https://www.benchchem.com/product/b1674209?utm_src=pdf-body
https://www.benchchem.com/product/b1674209?utm_src=pdf-body
https://www.benchchem.com/product/b1674209?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11286321/
https://www.benchchem.com/product/b1674209?utm_src=pdf-body
https://www.benchchem.com/product/b1674209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


modulation of tight junction proteins, which are critical for maintaining the integrity of the

endothelial barrier.

Quantitative Data: Effects on Tight Junction Protein
Expression and Endothelial Permeability
In vitro studies using bradykinin provide quantitative insights into the dose-dependent effects

on tight junction protein expression and transendothelial electrical resistance (TEER), a

common measure of barrier integrity. While specific quantitative data for Labradimil is limited

in publicly available literature, the following data for bradykinin serves as a strong proxy due to

their shared mechanism of action via the B2 receptor.

Parameter
Measured

Endothelial
Cell Type

Bradykinin
Concentration

Observation Reference

ZO-1 Protein

Expression

Rat Brain

Microvascular

Endothelial Cells

10⁻⁵ M
Attenuated

expression
[3]

Occludin Protein

Expression

Rat Brain

Microvascular

Endothelial Cells

10⁻⁵ M
Attenuated

expression
[3]

Claudin-5 Protein

Expression

Rat Brain

Microvascular

Endothelial Cells

10⁻⁵ M

Decreased

expression and

internalization

[3][4]

Transendothelial

Electrical

Resistance

(TEER)

In vitro Blood-

Tumor Barrier

Model

Not specified

Decrease in

TEER, indicating

increased

permeability

[3]

Experimental Protocol: In Vitro Endothelial Permeability
Assay (TEER Measurement)
This protocol outlines the measurement of transendothelial electrical resistance (TEER) to

assess the effect of Labradimil on endothelial barrier function in vitro.
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Materials:

Brain microvascular endothelial cells (BMECs)

Astrocyte-conditioned medium or co-culture with astrocytes

Transwell® inserts (e.g., 0.4 µm pore size)

EVOM2™ Endothelial Voltohmmeter or equivalent

Cell culture medium and supplements

Labradimil (RMP-7)

Procedure:

Cell Seeding: Seed BMECs onto the apical side of fibronectin-coated Transwell® inserts at a

high density (e.g., 1 x 10⁵ cells/cm²). Culture the cells in a co-culture system with astrocytes

on the basolateral side or use astrocyte-conditioned medium to induce barrier properties.

Monolayer Formation: Allow the endothelial cells to form a confluent monolayer. Monitor the

formation of a tight barrier by measuring TEER daily. The TEER should plateau at a high

value (e.g., >150 Ω·cm²), indicating a mature barrier.

Labradimil Treatment: Once a stable TEER is achieved, replace the medium in the apical

chamber with fresh medium containing various concentrations of Labradimil (e.g., 1 nM to

10 µM). Include a vehicle control.

TEER Measurement: Measure the TEER at specific time points after the addition of

Labradimil (e.g., 0, 15, 30, 60, 120 minutes). To calculate the net TEER, subtract the

resistance of a blank, cell-free insert from the measured resistance and multiply by the

surface area of the insert.

Data Analysis: Plot the TEER values over time for each concentration of Labradimil. A
decrease in TEER indicates an increase in endothelial permeability.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.benchchem.com/product/b1674209?utm_src=pdf-body
https://www.benchchem.com/product/b1674209?utm_src=pdf-body
https://www.benchchem.com/product/b1674209?utm_src=pdf-body
https://www.benchchem.com/product/b1674209?utm_src=pdf-body
https://www.benchchem.com/product/b1674209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monolayer Preparation

Experiment

Seed Endothelial Cells
on Transwell Insert

Culture to Confluence
(with Astrocytes/Conditioned Medium)

Monitor TEER until Plateau

Add Labradimil
(various concentrations)

Mature Barrier Formed

Measure TEER
at Time Points

Analyze Data
(TEER vs. Time)

Click to download full resolution via product page

Experimental Workflow for TEER Measurement.
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Intracellular Calcium Mobilization
Activation of the bradykinin B2 receptor by Labradimil triggers a rapid and transient increase in

intracellular calcium concentration ([Ca²⁺]i), a key second messenger in endothelial cells.

Quantitative Data: Bradykinin-Induced Intracellular
Calcium Increase
Studies utilizing the fluorescent Ca²⁺ indicator Fura-2 have quantified the dose-dependent

effect of bradykinin on [Ca²⁺]i in endothelial cells.

Parameter
Measured

Endothelial
Cell Type

Bradykinin
Concentration

Observation Reference

Peak [Ca²⁺]i

Pulmonary

Arterial

Endothelial Cells

10 nM

Increase from a

resting level of

37 ± 5 nM to 647

± 123 nM

[5]

Steady-State

[Ca²⁺]i

Pulmonary

Arterial

Endothelial Cells

10 nM

Decline to a

sustained level of

113 ± 14 nM

[5]

Half-Maximally

Effective

Concentration

(EC₅₀)

Pulmonary

Arterial

Endothelial Cells

~1 nM
For Ca²⁺-

stimulatory effect
[5]

Experimental Protocol: Measurement of Intracellular
Calcium Flux with Fura-2 AM
This protocol describes how to measure Labradimil-induced changes in [Ca²⁺]i in endothelial

cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/product/b1674209?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3661696/
https://pubmed.ncbi.nlm.nih.gov/3661696/
https://pubmed.ncbi.nlm.nih.gov/3661696/
https://www.benchchem.com/product/b1674209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fura-2 AM

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

Fluorescence spectrophotometer or microscope with 340/380 nm excitation and 510 nm

emission capabilities

Labradimil (RMP-7)

Ionomycin and EGTA for calibration

Procedure:

Cell Preparation: Culture HUVECs on glass coverslips until confluent.

Dye Loading: Wash the cells with HBSS. Incubate the cells with Fura-2 AM (e.g., 2-5 µM)

and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.

Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

Measurement: Place the coverslip in a cuvette or on a microscope stage with HBSS. Record

the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and

measuring emission at 510 nm.

Stimulation: Add Labradimil at various concentrations and continuously record the

fluorescence ratio.

Calibration: At the end of the experiment, add ionomycin to obtain the maximum

fluorescence ratio (Rmax), followed by the addition of EGTA to chelate Ca²⁺ and obtain the

minimum fluorescence ratio (Rmin).

Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz

equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).
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Workflow for Intracellular Calcium Measurement.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b1674209?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphatidylinositol Turnover
Labradimil, through B2 receptor activation, stimulates phospholipase C (PLC), which

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)

and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading

to the release of stored calcium.

Quantitative Data: Bradykinin-Induced Phosphoinositide
Turnover
Studies have characterized the kinetics of phosphoinositide turnover in response to bradykinin.

Parameter
Measured

Cell Type
Bradykinin
Concentration

Observation Reference

PIP2 Decrease

N1E-115

Neuroblastoma

Cells

1 µM

A decrease of

~36% by 20

seconds,

recovering to

baseline by 150

seconds

[6]

Inositol 1,4,5-

trisphosphate

(IP3) Increase

Rabbit Renal

Papillary

Collecting Tubule

Cells

10⁻⁷ M

Maximal

increase to 225%

of control

[7]

Inositol 1,4-

diphosphate

Increase

Rabbit Renal

Papillary

Collecting Tubule

Cells

10⁻⁷ M

Maximal

increase to 223%

of control

[7]

Experimental Protocol: Phosphatidylinositol Turnover
Assay
This protocol describes a method to measure the accumulation of inositol phosphates following

stimulation with Labradimil.
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Materials:

Endothelial cells

myo-[³H]inositol

LiCl

Perchloric acid

Dowex AG1-X8 resin

Scintillation fluid and counter

Labradimil (RMP-7)

Procedure:

Cell Labeling: Culture endothelial cells in a medium containing myo-[³H]inositol for 24-48

hours to label the cellular phosphoinositide pools.

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits

inositol monophosphatase, leading to the accumulation of inositol phosphates.

Stimulation: Add Labradimil at various concentrations for different time points.

Extraction: Terminate the reaction by adding ice-cold perchloric acid.

Separation of Inositol Phosphates: Neutralize the extracts and apply them to a Dowex AG1-

X8 anion-exchange column. Elute the different inositol phosphates (IP1, IP2, IP3) with a

stepwise gradient of ammonium formate/formic acid.

Quantification: Measure the radioactivity of each fraction using a scintillation counter.

Data Analysis: Express the results as the amount of radioactivity in each inositol phosphate

fraction relative to the total radioactivity incorporated into the lipid fraction.

Angiogenesis
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Bradykinin has been shown to promote angiogenesis in vitro. This pro-angiogenic effect is

mediated, in part, by the upregulation of vascular endothelial growth factor (VEGF) and the

direct stimulation of endothelial cell tube formation.

Quantitative Data: Bradykinin and Angiogenesis-Related
Effects

Parameter
Measured

Cell Type
Bradykinin
Concentration

Observation Reference

Tube Formation

Endothelial

Progenitor Cells

and HUVECs

Not specified
Increased tube

formation
[8]

VEGF

Expression

Human Prostate

Cancer Cells
Not specified

Increased VEGF

expression
[8]

Experimental Protocol: In Vitro Tube Formation Assay
This assay assesses the ability of Labradimil to promote the formation of capillary-like

structures by endothelial cells in vitro.

Materials:

HUVECs

Basement membrane extract (BME), e.g., Matrigel®

96-well plate

Endothelial cell basal medium

Labradimil (RMP-7)

Calcein AM (for visualization)

Procedure:
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Plate Coating: Thaw BME on ice and coat the wells of a 96-well plate. Allow the gel to solidify

at 37°C for 30-60 minutes.

Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing different

concentrations of Labradimil. Seed the cells onto the BME-coated wells.

Incubation: Incubate the plate at 37°C for 4-18 hours.

Visualization: Stain the cells with Calcein AM and visualize the tube formation using a

fluorescence microscope.

Quantification: Capture images and quantify the extent of tube formation by measuring

parameters such as total tube length, number of branch points, and total number of loops

using angiogenesis analysis software.
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Assay Setup
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Workflow for In Vitro Tube Formation Assay.

Signaling Pathways
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The binding of Labradimil to the bradykinin B2 receptor on endothelial cells initiates a cascade

of intracellular signaling events that culminate in the observed physiological effects.

Plasma Membrane

Cytosol Cellular Effects

Labradimil Bradykinin B2 ReceptorBinds Phospholipase C (PLC)Activates PIP2Hydrolyzes

IP3

DAG

Endoplasmic
Reticulum

Binds to Receptor

Protein Kinase C (PKC)
Activates

Ca²⁺ Release eNOS Activation

Increased Permeability
(Tight Junction Modulation)

Angiogenesis

Click to download full resolution via product page

Labradimil Signaling Pathway in Endothelial Cells.

Conclusion
In vitro studies of Labradimil and its parent compound, bradykinin, have provided a detailed

understanding of their effects on endothelial cells. The activation of the bradykinin B2 receptor

initiates a well-defined signaling cascade involving phosphatidylinositol turnover and

intracellular calcium mobilization. These events lead to the modulation of tight junction proteins,

resulting in a transient increase in endothelial permeability, and can also promote

angiogenesis. The experimental protocols and quantitative data presented in this guide offer a

robust framework for researchers and drug development professionals investigating the

therapeutic potential and biological implications of Labradimil and other bradykinin B2 receptor

agonists. Further research focusing on the direct quantitative effects of Labradimil in these in

vitro systems will continue to refine our understanding of this potent vasoactive compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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